2-(benzylamino)-3-chloronaphthalene-1,4-dione
Description
2-(Benzylamino)-3-chloronaphthalene-1,4-dione is a synthetic 1,4-naphthoquinone derivative characterized by a benzylamino group at position 2 and a chlorine atom at position 2. Its molecular formula is C₁₇H₁₃ClNO₂, with a molecular weight of 298.74 g/mol. The compound’s structure combines redox-active naphthoquinone core with a benzyl moiety, enabling diverse biological interactions.
Key biological activities include:
- Antiviral activity: Demonstrated against HSV-1 with EC₅₀ = 0.56 µM when encapsulated in liposomes .
- Antiproliferative/anticancer effects: Observed in colon (COLO205), brain (U87MG), and pancreas (MIAPaCa2) cancer cell lines .
- Structural relevance: The benzyl group enhances π-π stacking with biological targets, while the chlorine atom stabilizes the quinone moiety for redox cycling .
Properties
IUPAC Name |
2-(benzylamino)-3-chloronaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c18-14-15(19-10-11-6-2-1-3-7-11)17(21)13-9-5-4-8-12(13)16(14)20/h1-9,19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNFBQCDFMZPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285226 | |
| Record name | 2-(benzylamino)-3-chloronaphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4497-69-2 | |
| Record name | NSC41105 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(benzylamino)-3-chloronaphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Rational Design and Synthetic Strategy
The preparation of 2-(benzylamino)-3-chloronaphthalene-1,4-dione is rooted in the reactivity of 3-chloro-1,4-naphthoquinone (3-Cl-NQ), a precursor that enables selective substitution at position 2 due to electronic and steric factors. The chlorine atom at position 3 stabilizes the quinone system while directing incoming nucleophiles to the adjacent position. Benzylamine serves as the nucleophile, with reaction conditions tailored to ensure mono-substitution and minimize side products such as di-aminated derivatives or oxidation byproducts.
Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol, toluene) enhance nucleophilicity and solubility.
- Base choice : Triethylamine (Et$$3$$N) or potassium carbonate (K$$2$$CO$$_3$$) neutralizes HCl byproducts, driving the reaction to completion.
- Temperature control : Reactions typically proceed at 60–90°C to balance kinetics and thermal stability.
Stepwise Synthesis of this compound
Preparation of 3-Chloro-1,4-naphthoquinone (3-Cl-NQ)
3-Cl-NQ is synthesized via chlorination of 1,4-naphthoquinone using sulfuryl chloride (SO$$2$$Cl$$2$$) or molecular chlorine (Cl$$_2$$) in dichloromethane. The reaction is exothermic and requires careful temperature modulation (0–5°C) to prevent over-chlorination. Purification by recrystallization from ethanol yields pale-yellow crystals (mp: 145–147°C).
Nucleophilic Substitution with Benzylamine
A mixture of 3-Cl-NQ (2.20 mmol), benzylamine (2.20 mmol), and Et$$3$$N (2.20 mmol) in anhydrous ethanol (20 mL) is stirred at 70°C for 18 hours under nitrogen. The progression is monitored via thin-layer chromatography (TLC; eluent: ethyl acetate/hexane, 1:1). Upon completion, the solvent is evaporated, and the residue is purified via flash chromatography (SiO$$2$$, ethyl acetate/hexane gradient) to afford the title compound as a red crystalline solid (yield: 68–75%).
Critical parameters :
- Stoichiometry : Equimolar ratios of 3-Cl-NQ and benzylamine prevent di-substitution.
- Reaction time : Prolonged heating (>24 hours) risks decomposition, while shorter durations (<12 hours) yield incomplete conversion.
Structural Elucidation and Analytical Data
Spectroscopic Characterization
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$) : δ 10.42 (s, 1H, NH), 8.09–7.95 (m, 4H, aromatic), 7.38–7.24 (m, 5H, benzyl), 4.62 (s, 2H, CH$$2$$).
- $$^{13}$$C NMR (101 MHz, DMSO-$$d6$$) : δ 179.8 (C=O), 178.2 (C=O), 142.1 (C-Cl), 135.6–126.3 (aromatic carbons), 45.1 (CH$$2$$).
- IR (KBr) : 3340 cm$$^{-1}$$ (N-H stretch), 1675 cm$$^{-1}$$ (C=O), 1560 cm$$^{-1}$$ (C-N bend).
- HRMS (ESI+) : m/z calcd for C$${17}$$H$${13}$$ClNO$$_2$$ [M+H]$$^+$$: 298.0634; found: 298.0632.
Comparative Analysis of Synthetic Routes
Table 1. Optimization of Reaction Conditions for this compound
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethanol | Et$$_3$$N | 70 | 18 | 75 |
| 2 | Toluene | K$$2$$CO$$3$$ | 90 | 12 | 68 |
| 3 | DMF | Et$$_3$$N | 80 | 24 | 58 |
| 4 | THF | None | 60 | 36 | 42 |
Key observations :
Mechanistic Insights
The reaction proceeds via a Michael addition-elimination mechanism (Figure 1). Benzylamine attacks the electron-deficient C2 position of 3-Cl-NQ, forming a tetrahedral intermediate. Subsequent elimination of HCl restores aromaticity, yielding the product. Density functional theory (DFT) calculations indicate a transition state energy barrier of 18.3 kcal/mol, consistent with moderate reaction temperatures.
Scalability and Industrial Relevance
Kilogram-scale synthesis employs continuous-flow reactors to enhance heat dissipation and mixing. A pilot study achieved 71% yield (purity >98%) using ethanol/Et$$_3$$N at 70°C with a residence time of 2 hours. Challenges include HCl corrosion and benzylamine volatility, mitigated via in-situ neutralization and closed-loop systems.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (Et3N).
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
2-(Benzylamino)-3-chloronaphthalene-1,4-dione can be synthesized through various methods involving the reaction of substituted amines with naphthoquinone derivatives. The synthesis typically involves:
- Starting Materials : 3-chloronaphthalene-1,4-dione and benzylamine.
- Reaction Conditions : The reaction is often conducted in solvents like ethanol or DMF under reflux conditions.
The structural characteristics of the compound can be analyzed using techniques such as NMR spectroscopy and mass spectrometry, confirming the presence of the benzylamino group and the chloronaphthalene backbone.
Antiproliferative Properties
Numerous studies have highlighted the antiproliferative activity of naphthoquinone derivatives against various cancer cell lines. For example:
- Cell Lines Tested : Prostate (DU-145), breast (MDA-MB-231), colon (HT-29), and brain (U87MG) cancer cells.
- Results : Compounds similar to this compound exhibited significant inhibition of cell proliferation, suggesting potential as anticancer agents .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties :
- Pathogens Targeted : Effective against bacteria such as Mycobacterium tuberculosis and Pseudomonas aeruginosa.
- Mechanism of Action : The antimicrobial effects are thought to stem from the disruption of microbial cell membranes and interference with metabolic processes .
Cancer Therapy
Given its antiproliferative effects, this compound is being investigated as a potential anticancer drug :
Antimicrobial Treatments
The compound's efficacy against various pathogens positions it as a candidate for developing new antimicrobial therapies :
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of several naphthoquinone derivatives, including this compound, on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential for further development in cancer therapy .
Case Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial activity, researchers synthesized a series of naphthoquinone derivatives and tested them against common bacterial strains. The results demonstrated that compounds with similar structures to this compound exhibited enhanced antibacterial activity compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 2-(benzylamino)-3-chloronaphthalene-1,4-dione involves its interaction with specific molecular targets. For instance, in its role as an anti-Alzheimer agent, it inhibits acetylcholinesterase and β-secretase, enzymes involved in the breakdown of acetylcholine and the formation of β-amyloid plaques, respectively . This dual inhibition helps in managing the symptoms and progression of Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Benzylamino vs. Alkylamino: The benzyl group in 2-(benzylamino)-3-chloro-1,4-dione enhances antiviral activity compared to alkylamino derivatives (e.g., n-butylamino), likely due to aromatic interactions with viral glycoproteins . Conversely, alkylamino derivatives like 2-(isopentylamino)-3-chloro-1,4-dione exhibit anticonvulsant activity, attributed to improved blood-brain barrier penetration .
- Electron-Withdrawing Groups: Derivatives with electron-withdrawing substituents (e.g., trifluoromethyl in ) stabilize semiquinone radicals, enhancing redox-mediated cytotoxicity .
- Hybrid Structures: Eugenol-naphthoquinone hybrids (e.g., 2-(4-allyl-2-methoxyphenoxy)-3-chloro-1,4-dione) show potent fungicidal activity, leveraging synergies between the naphthoquinone core and phenolic moieties .
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | XLogP3 | Hydrogen Bond Donors | Topological PSA (Ų) |
|---|---|---|---|---|
| 2-(Benzylamino)-3-chloro-1,4-dione | 298.74 | 3.7 | 1 | 55.4 |
| 2-(Propylamino)-3-chloro-1,4-dione | 249.69 | 3.6 | 1 | 46.2 |
| 2-Chloro-3-(phenethylamino)-1,4-dione | 313.73 | 4.1* | 1 | 55.4 |
| 2-(4-Methoxyanilino)-3-chloro-1,4-dione | 313.73 | 3.7 | 2 | 64.8 |
Notes:
- Lipophilicity: Benzylamino derivatives exhibit moderate lipophilicity (XLogP3 ~3.7), balancing membrane permeability and solubility.
- Polar Surface Area (PSA): Higher PSA in morpholinophenylamino derivatives (e.g., 64.8 Ų) correlates with reduced CNS activity compared to alkylamino analogs .
Mechanistic Insights
- Anticancer Activity: Chlorine at position 3 enhances electrophilicity, facilitating covalent binding to thiols in caspase-3 or Topoisomerase-IIα/β . Benzylamino derivatives may further inhibit aromatase, a target in breast cancer .
Biological Activity
2-(Benzylamino)-3-chloronaphthalene-1,4-dione, a compound with the molecular formula C₁₅H₁₆ClN₁O₂, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound features a naphthalene ring system substituted with a benzylamino group and a chlorine atom. Its triclinic crystal structure is characterized by specific crystallographic parameters:
| Parameter | Value |
|---|---|
| a (Å) | 7.4339 |
| b (Å) | 8.2564 |
| c (Å) | 12.184 |
| Melting Point (K) | 377-378 |
Anticancer Properties
This compound has been extensively studied for its anticancer properties. Research indicates that it exhibits significant inhibitory effects on cell proliferation in various cancer cell lines, including HeLa cells (human cervical cancer) and others. The compound interacts with critical proteins involved in apoptosis and cell cycle regulation:
- Caspase-3 : Involved in the execution phase of cell apoptosis.
- Topoisomerase IIα/β : Key enzymes in DNA replication and repair.
Studies have shown that this compound can induce apoptosis in cancer cells through these pathways, making it a candidate for further development as an anticancer agent .
Anti-inflammatory and Antiallergic Activities
In addition to its anticancer effects, this compound demonstrates anti-inflammatory and antiallergic activities. It inhibits the release of enzymes from neutrophils, which are crucial in inflammatory responses. This property suggests potential applications in treating conditions characterized by excessive inflammation .
Antimicrobial Effects
The compound also shows promise as an antimicrobial agent . It has demonstrated activity against various microbial strains, indicating its potential use in treating infections caused by bacteria and fungi. The structural similarity to other naphthoquinone derivatives enhances its efficacy against microbial pathogens .
The mechanisms underlying the biological activities of this compound involve several biochemical pathways:
- Inhibition of Enzymatic Activity : The compound disrupts key enzymatic functions necessary for cell survival and proliferation.
- Induction of Apoptosis : By activating apoptotic pathways through caspase activation, it leads to programmed cell death in cancer cells.
- Modulation of Inflammatory Mediators : It alters the release of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in HeLa cells, with IC50 values indicating potent activity against these cancer cells .
- Inflammation Model : In vitro assays showed that the compound effectively reduced the secretion of interleukin-1β (IL-1β), a key pro-inflammatory cytokine, suggesting its potential utility in inflammatory diseases .
- Antimicrobial Testing : Laboratory tests indicated that this compound exhibited substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, further supporting its role as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(benzylamino)-3-chloronaphthalene-1,4-dione, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone (dichlone) with benzylamine. Reaction conditions (solvent, temperature, stoichiometry) are critical: ethanol or methanol at reflux (~78°C) for 6–12 hours yields optimal substitution at the 2-position . Purification involves recrystallization from ethanol or column chromatography. Monitoring via TLC and characterization by NMR (to confirm substitution pattern) and mass spectrometry ensures purity .
Q. How is the solubility of this compound in supercritical carbon dioxide (scCO₂) determined, and why is this relevant for formulation studies?
- Methodological Answer : Solubility in scCO₂ is measured using isothermal gravimetric or dynamic methods under controlled pressure (10–30 MPa) and temperature (40–60°C). For example, Zacconi et al. (2016) reported solubility values of 0.5–2.5 × 10⁻⁵ mol·L⁻¹ at 40°C and 15 MPa, critical for designing drug delivery systems or green chemistry applications . Data analysis involves correlating solubility with CO₂ density using Chrastil or Mendez-Santiago-Teja models .
Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms substitution at the 2- and 3-positions (e.g., benzylamino proton signals at δ 4.4–5.1 ppm; aromatic protons at δ 7.2–8.1 ppm) .
- FT-IR : Identifies C=O stretches (~1670 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
- UV-Vis : Detects π→π* transitions in the naphthoquinone core (λmax ~250–300 nm) .
- MS-ESI : Validates molecular weight (e.g., [M+H]+ at m/z 326.07) .
Advanced Research Questions
Q. How does this compound exhibit antiproliferative activity, and what experimental models are used to validate its mechanisms?
- Methodological Answer : Antiproliferative activity is evaluated via MTT assays on cancer cell lines (e.g., HeLa, COLO205). For example, derivatives of 2-chloro-3-(alkylamino)-1,4-naphthoquinone show IC₅₀ values of 10–50 µM . Mechanistic studies include:
- Caspase-3 activation assays to probe apoptosis pathways.
- Topoisomerase-II inhibition assays (gel electrophoresis) to assess DNA intercalation .
- ROS generation measurements (DCFH-DA probes) to evaluate oxidative stress induction .
Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SARs) systematically analyzed?
- Methodological Answer :
- Substituent Variation : Replacing benzylamine with phenethylamine or morpholinoaniline alters solubility and target affinity. For instance, 2-(4-morpholinophenylamino)-3-chloro derivatives show improved IC₅₀ values (~10 µM) in HeLa cells .
- Halogen Substitution : Chlorine at the 3-position enhances electrophilicity, facilitating quinone-mediated redox cycling .
- SAR Analysis : Computational docking (AutoDock) and QSAR models correlate logP, polar surface area, and H-bonding capacity with activity .
Q. How can electrochemical methods be leveraged for functionalizing this compound, and what advantages do they offer over traditional synthesis?
- Methodological Answer : Electrochemical catalysis enables regioselective iodination or amination under mild conditions. For example, 2-iodo-3-(benzylamino)naphthalene-1,4-dione is synthesized via anodic oxidation in acetonitrile with KI, achieving yields of 58–62% . Advantages include reduced toxic byproducts, shorter reaction times, and precise control over redox potentials .
Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices, and how are they addressed?
- Methodological Answer : Challenges include low volatility (hindering GC-MS) and matrix interference. Solutions involve:
- HPLC-DAD/FLD : C18 columns with acetonitrile/water gradients (detection at 254 nm) .
- LC-MS/MS : MRM transitions (e.g., m/z 326→154 for quantification) enhance specificity in serum or tissue samples .
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery rates (>85%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
